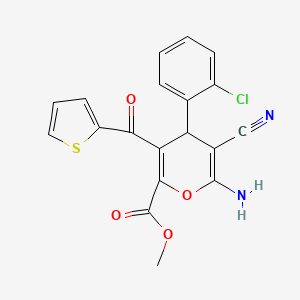
methyl 6-amino-4-(2-chlorophenyl)-5-cyano-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 6-AMINO-4-(2-CHLOROPHENYL)-5-CYANO-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyran ring, a cyano group, and a thienylcarbonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of METHYL 6-AMINO-4-(2-CHLOROPHENYL)-5-CYANO-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Pyran Ring: The initial step involves the formation of the pyran ring through a cyclization reaction.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Attachment of the Thienylcarbonyl Group: The thienylcarbonyl group is attached through a condensation reaction.
Final Modifications:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
METHYL 6-AMINO-4-(2-CHLOROPHENYL)-5-CYANO-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and chloro groups.
Condensation: Condensation reactions can occur, especially involving the amino group and carbonyl-containing compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 6-AMINO-4-(2-CHLOROPHENYL)-5-CYANO-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activities.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of METHYL 6-AMINO-4-(2-CHLOROPHENYL)-5-CYANO-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
METHYL 6-AMINO-4-(2-CHLOROPHENYL)-5-CYANO-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE can be compared with other similar compounds, such as:
Pyran Derivatives: Compounds with similar pyran ring structures but different substituents.
Thienylcarbonyl Compounds: Molecules containing the thienylcarbonyl group but lacking the pyran ring.
Cyano-Substituted Compounds: Compounds with cyano groups but different core structures.
The uniqueness of METHYL 6-AMINO-4-(2-CHLOROPHENYL)-5-CYANO-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE lies in its combination of these functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H13ClN2O4S |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
methyl 6-amino-4-(2-chlorophenyl)-5-cyano-3-(thiophene-2-carbonyl)-4H-pyran-2-carboxylate |
InChI |
InChI=1S/C19H13ClN2O4S/c1-25-19(24)17-15(16(23)13-7-4-8-27-13)14(11(9-21)18(22)26-17)10-5-2-3-6-12(10)20/h2-8,14H,22H2,1H3 |
InChI Key |
MXGRQOGSPJECSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2Cl)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















